6-Aminopyridine-2,5-dicarbaldehyde

Description

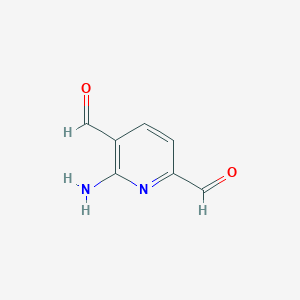

6-Aminopyridine-2,5-dicarbaldehyde is a heterocyclic compound featuring a pyridine core substituted with aldehyde groups at positions 2 and 5 and an amino group at position 4.

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

6-aminopyridine-2,5-dicarbaldehyde |

InChI |

InChI=1S/C7H6N2O2/c8-7-5(3-10)1-2-6(4-11)9-7/h1-4H,(H2,8,9) |

InChI Key |

ZVWHZIMEZIKACN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridine-2,5-dicarbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of pyridine to form 2,5-dinitropyridine, followed by reduction to yield 2,5-diaminopyridine. Subsequent formylation of the amino groups results in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. scalable synthetic strategies often involve optimizing reaction conditions to improve yield and purity. Techniques such as solvent selection, temperature control, and purification methods are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

Reduction: The aldehyde groups can be reduced to primary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: 6-Aminopyridine-2,5-dicarboxylic acid.

Reduction: 6-Aminopyridine-2,5-dimethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Aminopyridine-2,5-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Aminopyridine-2,5-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For example, derivatives of aminopyridines are known to inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release. This mechanism is particularly relevant in the context of neurological research .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The amino group in this compound introduces electron-donating character, contrasting with electron-withdrawing groups (e.g., Cl in 3,4-dichlorofuran analog) . This impacts reactivity in nucleophilic additions or metal coordination.

- Heterocycle Core : Pyridine-based dicarbaldehydes (e.g., 2,5- and 2,6-isomers) exhibit aromatic nitrogen, enabling π-π stacking and coordination with transition metals , whereas furan and thiophene analogs have oxygen or sulfur atoms, altering electronic properties and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.